(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an imidazole ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(methylsulfanyl)-1H-imidazole-5-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and benzodioxole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylthio)-1H-imidazol-5-one
- 4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(ethylsulfanyl)-1H-imidazol-5-one
Uniqueness
(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structural arrangement allows for distinct interactions with molecular targets, setting it apart from similar compounds.
Properties
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-18-12-13-8(11(15)14-12)4-7-2-3-9-10(5-7)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15)/b8-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXYSRIPKXGOQ-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.